molecular formula C21H20O6 B2968393 {7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid CAS No. 500203-86-1

{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid

Cat. No.: B2968393
CAS No.: 500203-86-1
M. Wt: 368.385
InChI Key: GCUDBZFFZQHNEZ-UHFFFAOYSA-N
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Description

This coumarin-derived acetic acid features a 4,8-dimethyl-2-oxo-2H-chromen core with a 2-methoxybenzyloxy substituent at position 7 and an acetic acid moiety at position 3 (Figure 1).

Alkylation of a 7-hydroxy-4,8-dimethylcoumarin precursor with 2-methoxybenzyl bromide.

Hydrolysis of the resulting ester to yield the acetic acid derivative .

Key structural motifs include:

  • Electron-donating methoxy group at the ortho position of the benzyloxy substituent.
  • 4,8-Dimethyl groups on the coumarin core, influencing steric and electronic properties.

Properties

IUPAC Name

2-[7-[(2-methoxyphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-12-15-8-9-17(26-11-14-6-4-5-7-18(14)25-3)13(2)20(15)27-21(24)16(12)10-19(22)23/h4-9H,10-11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUDBZFFZQHNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3OC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid, a derivative of chromen-2-one, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Formula

The chemical structure of the compound can be represented as follows:

C21H20O6\text{C}_{21}\text{H}_{20}\text{O}_6

This structure features a chromen-2-one core with a methoxybenzyl ether substituent and an acetic acid moiety, contributing to its diverse biological activities.

PropertyValue
Molecular Weight364.39 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Anticancer Activity

Research indicates that compounds related to chromen-2-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related coumarin compound demonstrated an IC50 value of 8.10 μM against Jurkat T cells, highlighting the potential of chromen derivatives in cancer therapy .

Case Study : A study isolated several coumarins from Z. schinifolium, with one showing potent cytotoxicity compared to standard treatments. This suggests that structurally similar compounds may also possess anticancer properties.

Antioxidant Properties

Chromen derivatives are known for their antioxidant capabilities. The mechanism involves scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage and aging processes.

Research Findings : A study on related compounds indicated that they could inhibit lipid peroxidation and enhance the activity of endogenous antioxidants, showcasing their potential as therapeutic agents against oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It may exert these effects through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Mechanism of Action : By modulating inflammatory pathways, these compounds can potentially alleviate conditions like arthritis and other inflammatory diseases.

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Interaction : It can bind to specific receptors on cell surfaces, influencing cellular responses.
  • Antioxidant Activity : The ability to scavenge free radicals reduces oxidative stress within cells.

Synthetic Applications

The compound serves as a valuable building block in organic synthesis, particularly in developing more complex molecules for medicinal chemistry.

Therapeutic Research

Given its promising biological activities, ongoing research aims to elucidate its therapeutic potential further. Studies are focusing on optimizing its structure for enhanced efficacy and reduced toxicity.

Comparison with Similar Compounds

Substituent Variations at the 7-Position

The benzyloxy group at position 7 is a critical determinant of activity and physicochemical properties. Comparisons with analogues include:

Compound Name 7-Substituent Key Differences & Implications Reference
2-(7-((3-Bromobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid (4ba) 3-Bromobenzyloxy - Bromine (electron-withdrawing) vs. methoxy (electron-donating).
- Higher molecular weight (431 g/mol vs. 386 g/mol).
- Potentially reduced solubility due to bromine’s hydrophobicity.
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid Furocoumarin with 4-methoxyphenyl - Fused furan ring alters planarity and π-π stacking.
- Para-methoxy vs. ortho-methoxy on benzyloxy: steric and electronic effects differ.
3-{7-[(4-Bromophenyl)methoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid 4-Bromobenzyloxy + propanoic acid - Propanoic acid chain increases flexibility and logP vs. acetic acid.
- Para-bromo substitution may enhance target affinity in hydrophobic pockets.

Acid Moiety Variations

The carboxylic acid group at position 3 influences solubility, bioavailability, and target interactions:

Compound Name Acid Chain Key Differences & Implications Reference
Ethyl 3-{7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate Ethyl propanoate - Esterified propanoate reduces polarity (logP ~3.5 vs. ~2.0 for acetic acid).
- Requires hydrolysis for activation in vivo.
2-(7-Hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid Acetic acid (unsubstituted) - Lack of benzyloxy group reduces steric bulk.
- Higher solubility (logP ~1.8) but lower membrane permeability.

Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Weight logP* Solubility (mg/mL) Melting Point (°C)
Target Compound 386.36 ~2.2 ~0.5 (aqueous) Not reported
4ba (3-bromo) 431.24 ~3.0 ~0.2 Not reported
2-(7-Hydroxy-...-3-yl)acetic acid () 248.23 ~1.8 ~1.5 Not reported

*Calculated using ChemDraw.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing {7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid?

  • Methodological Answer : The compound can be synthesized via alkylation of a 7-hydroxycoumarin intermediate. For example:

Step 1 : React 7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl acetic acid with 2-methoxybenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .

Step 2 : Purify the crude product via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) .

Step 3 : Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water gradient) .
Yields typically range from 57–90% for analogous coumarin derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign methoxy (δ ~3.7–3.8 ppm), aromatic protons (δ 6.8–7.6 ppm), and carbonyl signals (δ ~160–170 ppm). Compare shifts to structurally related coumarins (e.g., 4,8-dimethylcoumarin derivatives) .
  • LC/MS : Use electrospray ionization (ESI) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 431 for analogous compounds) .
  • IR Spectroscopy : Identify ester C=O (~1740 cm⁻¹) and chromen-2-one C=O (~1680 cm⁻¹) stretches .

Q. How can researchers assess the purity and stability of this compound under storage conditions?

  • Methodological Answer :
  • Purity : Use reversed-phase HPLC with UV detection (λ = 254 nm) and compare retention times to standards .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Coumarin derivatives are prone to hydrolysis under alkaline conditions, so store at -20°C in anhydrous DMSO or desiccated .

Advanced Research Questions

Q. How can SHELX software be applied to resolve crystallographic data for this compound?

  • Methodological Answer :
  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation. Index and integrate data using SHELXS .
  • Refinement : Employ SHELXL for anisotropic displacement parameters. Address twinning or disorder using the TWIN/BASF commands .
  • Validation : Check geometry (e.g., bond lengths, angles) against similar coumarin structures. Publish CIF files with R1 < 5% for high-quality datasets .

Q. What strategies can resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Analysis : Test the compound at multiple concentrations (e.g., 1–100 µM) in triplicate to confirm IC₅₀ values .
  • Assay Validation : Use positive controls (e.g., known SLC26A3 inhibitors for anion exchange studies) .
  • Purity Reassessment : Repurify batches showing inconsistent activity and retest .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :
  • Substituent Variation : Replace the 2-methoxybenzyl group with biphenyl or isoquinoline moieties to enhance binding to bacterial helicases (e.g., Bacillus anthracis) .
  • Pharmacophore Modeling : Use Schrödinger Maestro to identify critical hydrogen-bonding sites (e.g., chromen-2-one carbonyl) .
  • In Silico Screening : Dock derivatives into target proteins (e.g., SLC26A3) using AutoDock Vina to prioritize synthesis .

Q. What computational methods predict the compound’s metabolic stability?

  • Methodological Answer :
  • ADME Prediction : Use SwissADME to estimate CYP450 interactions. Coumarin esters are often metabolized by esterases; introduce electron-withdrawing groups to slow hydrolysis .
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., hydrolysis, glucuronidation) with GLORYx .

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